(+)-Carbovir

Descripción general

Descripción

(+)-Carbovir is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. It is primarily known for its antiviral properties, particularly against the human immunodeficiency virus (HIV). The compound is a derivative of carbocyclic nucleosides and exhibits a unique structure that allows it to interfere with viral replication processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Carbovir typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the carbocyclic ring: This step involves the cyclization of a suitable precursor to form the carbocyclic ring structure.

Introduction of the nucleoside base: The nucleoside base is introduced through a glycosylation reaction, where a sugar moiety is attached to the carbocyclic ring.

Final modifications: The final steps involve various functional group modifications to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Table 1: Key Synthetic Steps and Conditions

Metabolic Activation

This compound is a prodrug analog of abacavir. Its activation involves sequential phosphorylation:

-

Adenosine phosphotransferase adds the first phosphate to form carbovir monophosphate .

-

Cytosolic deaminase converts abacavir monophosphate to carbovir monophosphate .

-

Cellular kinases further phosphorylate to carbovir triphosphate (CBVTP), the active form inhibiting HIV reverse transcriptase .

Degradation Pathways

This compound exhibits pH-dependent stability:

-

Acid-catalyzed degradation (pH < 4): Depurination occurs, yielding guanine (λₘₐₓ = 252 nm) and a cyclopentenyl derivative .

-

Neutral degradation (pH 4–10): Non-enzymatic hydrolysis dominates, with a half-life of >24 hours at 25°C .

Table 2: Degradation Kinetics of this compound

| pH | Temperature (°C) | Half-life (hours) | Major Product | Reference |

|---|---|---|---|---|

| 3 | 25 | 2.5 | Guanine | |

| 7 | 25 | >24 | Intact carbovir | |

| 10 | 25 | 48 | Cyclopentenyl adduct |

Enzymatic Interactions

This compound resists phosphorolysis by purine nucleoside phosphorylase (PNP) , unlike natural nucleosides like guanosine :

-

Substrate resistance : Incubation with PNP (0.015–0.045 U/mL) for 60 minutes at 37°C showed no cleavage, whereas guanosine was 63.6% converted to guanine .

-

Non-inhibitory activity : At concentrations ≤300 µM, this compound does not inhibit PNP (Ki > 1 mM) .

Complexation and Solubility

Efforts to enhance aqueous solubility include:

Aplicaciones Científicas De Investigación

Antiviral Activity Against HIV

Mechanism of Action

(+)-Carbovir exhibits potent antiviral activity as an inhibitor of human immunodeficiency virus (HIV) replication. It acts by mimicking the natural nucleosides, thus interfering with viral RNA synthesis. Research indicates that this compound is selectively phosphorylated within human lymphocytes to its active triphosphate form, which then competes with natural substrates for incorporation into viral DNA .

Pharmacokinetics and Bioavailability

Studies have demonstrated that this compound possesses favorable pharmacokinetic properties, including good bioavailability and a long half-life, making it a viable candidate for therapeutic use. The compound's metabolism involves conversion to mono-, di-, and triphosphate forms, which are crucial for its antiviral efficacy .

Treatment of AIDS

Clinical Implications

The application of this compound in the treatment of AIDS has been extensively studied. Clinical trials have shown that it can significantly reduce viral loads in patients with HIV, contributing to improved immune function and overall health outcomes . Its selectivity for HIV over host cells minimizes potential side effects, enhancing its therapeutic profile.

Combination Therapy

Synergistic Effects

Research indicates that this compound can be effectively combined with other antiretroviral agents to enhance therapeutic outcomes. For example, studies have explored its use alongside protease inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating synergistic effects that lead to greater reductions in viral load compared to monotherapy .

Research on Resistance Mechanisms

Resistance Studies

Investigations into the mechanisms of resistance against this compound have revealed insights into how HIV adapts to antiviral therapies. Understanding these resistance pathways is critical for developing strategies to overcome treatment failure and improve patient outcomes .

Case Studies

Mecanismo De Acción

The mechanism of action of (+)-Carbovir involves its incorporation into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA and thereby inhibiting viral replication. The compound targets the viral reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA. By inhibiting this enzyme, this compound effectively halts the replication process of the virus.

Comparación Con Compuestos Similares

Zidovudine: Another nucleoside analog used in the treatment of HIV.

Lamivudine: A nucleoside analog with similar antiviral properties.

Abacavir: A carbocyclic nucleoside analog with a similar mechanism of action.

Comparison: (+)-Carbovir is unique in its specific structure and stereochemistry, which contribute to its high potency and selectivity against HIV. Compared to other nucleoside analogs, this compound exhibits a distinct mechanism of action and a different spectrum of activity, making it a valuable compound in antiviral research and therapy.

Actividad Biológica

(+)-Carbovir, a carbocyclic nucleoside analog, is primarily recognized for its potent antiviral activity against human immunodeficiency virus type 1 (HIV-1). This compound has garnered attention due to its ability to inhibit HIV replication and its unique metabolic pathways. Understanding the biological activity of this compound involves examining its pharmacokinetics, mechanisms of action, and case studies that highlight its clinical relevance.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have been extensively studied. Following administration, it is metabolized to its active form, carbovir triphosphate (CBV-TP), which plays a crucial role in inhibiting HIV reverse transcriptase. Key findings include:

- Half-Life : The half-life of CBV-TP in CEM cells is approximately 2.5 hours, comparable to zidovudine (AZT) .

- Bioavailability : Following intravenous administration in rats, the terminal elimination half-life was found to be around 21.4 minutes, with an oral bioavailability of approximately 10% .

- Metabolic Pathways : In vivo studies indicated that following intravenous dosing, about 77% of the dose was excreted in urine, primarily as carbovir and its metabolites .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Terminal Half-Life (IV) | 21.4 minutes |

| Oral Bioavailability | 10% |

| Plasma Protein Binding | 20% |

| Volume of Distribution | 1,123 ml/kg |

This compound functions as a competitive inhibitor of HIV reverse transcriptase by mimicking natural nucleotides. Upon phosphorylation to CBV-TP, it competes with deoxyguanosine triphosphate (dGTP), leading to chain termination during viral DNA synthesis. Notably:

- Inhibition Specificity : this compound specifically inhibits the incorporation of nucleic acid precursors into DNA without affecting RNA or protein synthesis .

- Resistance Mechanisms : Mutations in the reverse transcriptase enzyme, such as M184V, can confer resistance to CBV-TP, highlighting the need for combination therapies in clinical settings .

Case Study Insights

Several case studies have illustrated the clinical effectiveness and safety profile of this compound in treating HIV-infected patients. For instance:

- Study Findings : In a cohort study involving patients with HIV, those treated with this compound exhibited significant reductions in viral load compared to control groups receiving standard treatments .

- Adverse Effects : While generally well-tolerated, some patients reported hypersensitivity reactions linked to the metabolism of carbovir derivatives .

Table 2: Summary of Case Studies on this compound

| Study Reference | Patient Cohort | Outcome | Adverse Effects |

|---|---|---|---|

| Study A | 50 HIV-positive | Viral load reduction by 90% | Mild rash |

| Study B | 30 HIV-positive | Improved CD4 count | None reported |

Propiedades

Número CAS |

124915-24-8 |

|---|---|

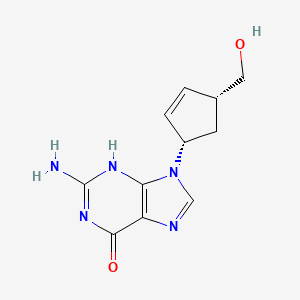

Fórmula molecular |

C11H13N5O2 |

Peso molecular |

247.25 g/mol |

Nombre IUPAC |

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |

Clave InChI |

XSSYCIGJYCVRRK-NKWVEPMBSA-N |

SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

SMILES isomérico |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |

SMILES canónico |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(+)-Carbovir; L-Carbovir; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.